URB447

Description

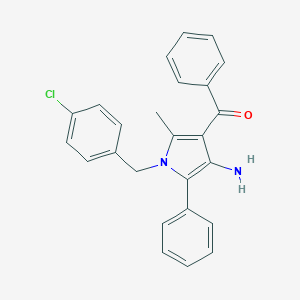

Structure

3D Structure

Properties

IUPAC Name |

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXYGMKEFDUWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649012 | |

| Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132922-57-6 | |

| Record name | URB-447 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URB-447 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2XB4VZA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

URB447: A Peripherally Restricted Cannabinoid Receptor Modulator

An In-Depth Technical Guide on the Mechanism of Action

Abstract

URB447 is a synthetic, peripherally restricted cannabinoid receptor modulator characterized by a unique dual-action profile: it functions as an antagonist at the cannabinoid type 1 (CB1) receptor and as an agonist at the cannabinoid type 2 (CB2) receptor.[1][2][3][4] This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies from foundational studies, and visual representations of its signaling pathways. Its peripheral action, limiting its entry into the central nervous system, has positioned it as a compound of interest for therapeutic applications aiming to avoid centrally mediated side effects.[1][2]

Core Mechanism of Action

This compound exerts its effects by modulating the endocannabinoid system, a ubiquitous signaling system involved in a wide array of physiological processes. Its primary mechanism involves the differential modulation of the two main cannabinoid receptors, CB1 and CB2.

-

CB1 Receptor Antagonism: this compound acts as a neutral antagonist at CB1 receptors.[1] These receptors are predominantly expressed in the central nervous system but are also present in peripheral tissues. By blocking the activation of peripheral CB1 receptors, this compound can inhibit responses mediated by endogenous cannabinoids like anandamide. This antagonism is key to its observed effects on reducing food intake and body-weight gain without inducing the adverse psychiatric effects associated with centrally acting CB1 antagonists.[1][2]

-

CB2 Receptor Agonism: In contrast to its action on CB1 receptors, this compound functions as an agonist at CB2 receptors.[1][3] CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammatory and immune responses. Activation of CB2 receptors by this compound is being investigated for its potential therapeutic effects in conditions such as inflammation, neurodegeneration, and cancer.[3][4][5]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Species/System | Value | Reference |

| IC₅₀ (CB1 Receptor) | Rat | 313 nM | [6] |

| IC₅₀ (CB2 Receptor) | Human | 41 nM | [6] |

| EC₅₀ (GTPγS Binding - CB1) | Rat Cerebellar Membranes | 4.9 µM | [1][6] |

| In Vivo Efficacy (Food Intake Reduction) | Swiss Mice | 20 mg/kg (i.p.) | [1][6] |

| Peak Plasma Concentration (Cmax) | Swiss Mice (20 mg/kg, i.p.) | 596 ± 117 nM | [1] |

| Brain Tissue Concentration | Swiss Mice (20 mg/kg, i.p.) | Not Detected | [1] |

Signaling Pathways

The dual action of this compound results in the modulation of distinct downstream signaling cascades.

CB1 Receptor Antagonism Pathway

As a CB1 receptor antagonist, this compound blocks the canonical Gαi/o-protein coupled signaling pathway typically activated by endocannabinoids. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP), and blocks the modulation of ion channels and MAP kinase pathways.

Figure 1. this compound signaling as a peripheral CB1 receptor antagonist.

CB2 Receptor Agonism Pathway

Upon binding to and activating CB2 receptors, this compound initiates a Gαi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors such as MAP kinases, which can influence cellular processes like proliferation, migration, and apoptosis.

Figure 2. this compound signaling as a CB2 receptor agonist.

Experimental Protocols

Detailed methodologies for key experiments that have elucidated the mechanism of action of this compound are outlined below.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Antagonism

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor.

-

Objective: To assess whether this compound acts as an agonist or antagonist at the CB1 receptor.

-

Methodology:

-

Membrane Preparation: Cerebellar membranes from rats were prepared as a source of CB1 receptors.

-

Assay Buffer: Membranes were incubated in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

-

Incubation: Membranes were incubated with a fixed concentration of a known CB1 agonist (e.g., WIN55,212-2) to stimulate GTPγS binding, in the presence of varying concentrations of this compound (e.g., 100 nM to 30 µM).[1] The incubation also included GDP and [³⁵S]GTPγS.

-

Termination: The reaction was terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes was quantified by liquid scintillation counting.

-

-

Interpretation: A decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound indicates antagonist activity. This compound's failure to inhibit basal GTPγS binding suggests it is a neutral antagonist rather than an inverse agonist.[1]

cAMP Accumulation Assay for CB2 Receptor Agonism

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP.

-

Objective: To determine if this compound acts as an agonist at the CB2 receptor.

-

Methodology:

-

Cell Culture: HEK-293 cells stably expressing mouse CB2 receptors were used.[1]

-

Stimulation: The cells were treated with an agent that stimulates adenylyl cyclase and increases cAMP levels (e.g., isoproterenol).[1]

-

Treatment: Cells were co-incubated with the stimulating agent and this compound (e.g., 1 µM).[1]

-

Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP concentration was measured using a suitable detection kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

-

-

Interpretation: A reduction in the stimulated accumulation of cAMP in the presence of this compound indicates that it is acting as an agonist at the Gαi/o-coupled CB2 receptor, thereby inhibiting adenylyl cyclase.[1]

In Vivo Food Intake and Body Weight Studies

These experiments assess the physiological effects of this compound in animal models.

-

Objective: To evaluate the effect of this compound on feeding behavior and body weight.

-

Methodology:

-

Animal Model: Male Swiss mice or obese ob/ob mice were used.[6]

-

Acclimatization: Animals were acclimatized to the experimental conditions.

-

Administration: this compound (e.g., 5 or 20 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.[1]

-

Monitoring: Food intake and body weight were monitored at regular intervals over a specified period (e.g., 24 hours or for 2 weeks in chronic studies).[1][6]

-

Statistical Analysis: Data were analyzed using appropriate statistical methods, such as a 2-way repeated measures ANOVA.[1]

-

-

Interpretation: A significant reduction in cumulative food intake and body-weight gain in the this compound-treated group compared to the vehicle control group demonstrates its anorexic and anti-obesity effects.[1]

Conclusion

This compound is a peripherally restricted, dual-action cannabinoid receptor modulator, acting as a CB1 antagonist and a CB2 agonist. This unique pharmacological profile allows it to influence metabolic processes such as feeding and body weight through peripheral CB1 receptor blockade, while avoiding the central nervous system side effects that have limited the clinical development of other CB1 antagonists.[1][2] Furthermore, its agonistic activity at CB2 receptors opens up potential therapeutic avenues in inflammatory conditions, neuroprotection, and oncology.[3][4][5] The experimental data robustly support its mechanism of action and provide a strong foundation for its continued investigation as a pharmacological tool and a potential therapeutic agent.

References

- 1. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

URB447: A Technical Whitepaper on a Peripherally Restricted Cannabinoid CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of antagonizing the cannabinoid type-1 (CB1) receptor for conditions such as obesity and metabolic disorders has been well-established. However, the clinical application of first-generation CB1 antagonists was terminated due to severe centrally-mediated psychiatric side effects. This has driven the development of novel antagonists that are restricted to the periphery, thereby avoiding the central nervous system (CNS) and its associated adverse effects. URB447, or {--INVALID-LINK-- methanone}, has emerged as a significant pharmacological tool and a potential therapeutic candidate in this class. It is a synthetic, pyrrole-based compound characterized by a unique dual-action profile: it acts as a neutral antagonist at CB1 receptors and as an agonist at cannabinoid type-2 (CB2) receptors. Crucially, preclinical data demonstrates that this compound does not penetrate the brain, thereby preventing centrally-mediated behavioral effects while effectively modulating peripheral CB1 receptor activity. This whitepaper provides an in-depth technical guide on this compound, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its mechanism of action and the rationale for its development.

Introduction: The Rationale for Peripheral CB1 Antagonism

The endocannabinoid system (ECS), comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes. The CB1 receptor is one of the most abundant G-protein-coupled receptors in the CNS, but is also expressed in various peripheral tissues, including adipose tissue, liver, pancreas, and skeletal muscle, where it plays a key role in energy balance and metabolism.

Activation of CB1 receptors is known to stimulate appetite and promote energy storage, making its blockade a logical strategy for treating obesity and related metabolic diseases. The first-generation CB1 antagonist, rimonabant, validated this approach by demonstrating significant reductions in body weight and improvements in cardiometabolic risk factors in clinical trials. However, its widespread clinical use was halted due to a significant incidence of anxiety, depression, and other psychiatric adverse events, which were directly linked to the blockade of CB1 receptors in the brain. This experience highlighted a critical need for CB1 antagonists with limited or no brain penetrability. Such peripherally restricted compounds could offer the metabolic benefits of CB1 blockade while circumventing the debilitating central side effects. This compound was developed to meet this need.

This compound: Profile of a Dual-Action, Peripherally Restricted Ligand

This compound is a synthetic cannabinoid ligand built on a pyrrole scaffold. Its chemical structure, {--INVALID-LINK-- methanone}, was designed to interact with cannabinoid receptors while possessing physicochemical properties that limit its passage across the blood-brain barrier.

Its pharmacological profile is distinguished by two key features:

-

CB1 Receptor Antagonism: this compound acts as a neutral antagonist at CB1 receptors, meaning it blocks the receptor from being activated by agonists without affecting its basal (constitutive) activity.

-

CB2 Receptor Agonism: Concurrently, this compound functions as an agonist at CB2 receptors. CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammatory responses. This dual activity could offer synergistic therapeutic effects, particularly in conditions with an inflammatory component.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo assays. The quantitative data from these studies are summarized below.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/System | Species | Value | Reference |

| IC₅₀ | CB1 Cannabinoid Receptor | Rat | 313 nM | |

| IC₅₀ | CB2 Cannabinoid Receptor | Human | 41 nM | |

| EC₅₀ | Inhibition of WIN55,212-2 induced [³⁵S]GTPγS binding | Rat (Cerebellar Membranes) | 4.9 µM | |

| Functional Activity | Inhibition of Isoproterenol-induced cAMP accumulation | Hek-293 cells (expressing mouse CB2) | Agonist activity at 1 µM |

Table 2: In Vivo Pharmacokinetics (Single Dose)

| Parameter | Species | Dose & Route | Tissue/Fluid | Value | Reference |

| Cₘₐₓ | Swiss Mice | 20 mg/kg, i.p. | Plasma | 596 ± 117 nM | |

| Cₘₐₓ | Swiss Mice | 20 mg/kg, i.p. | Liver | 4.3 ± 0.7 nmol/g | |

| Cₘₐₓ | Swiss Mice | 20 mg/kg, i.p. | White Adipose Tissue | 42 ± 12.2 nmol/g | |

| Brain Penetration | Swiss Mice | 20 mg/kg, i.p. | Brain | Not Detected (LOD: 10 pmol/g) |

Table 3: Summary of In Vivo Efficacy

| Therapeutic Area | Model | Species | Dose & Route | Key Finding | Reference |

| Obesity | Free-feeding mice | Swiss Mice | 20 mg/kg, i.p. | Drastically reduced total food consumption over 24h. | |

| Obesity | Diet-induced obesity | ob/ob Mice | 20 mg/kg, i.p. (daily, 2 weeks) | Reduced food consumption and body-weight gain. | |

| Pain/Analgesia | Formalin plantar test | Swiss Mice | 20 mg/kg, i.p. | Blocked peripheral analgesia induced by (R)-methanandamide. | |

| Neuroprotection | Hypoxia-Ischemia (HI) | Neonatal Rats | 1 mg/kg, i.p. | Significantly reduced brain injury when given pre- or post-HI. | |

| Oncology | Melanoma liver metastasis | Mice | 1 mg/kg, i.p. (daily) | Impaired metastatic growth in the liver by 25%. |

Visualization of Core Concepts

Diagrams generated using

URB447: A Technical Guide to its CB2 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2) agonist activity of URB447. This compound is a synthetic cannabinoid ligand recognized for its dual functionality as a CB2 receptor agonist and a cannabinoid receptor 1 (CB1) antagonist.[1][2] This unique pharmacological profile, particularly its peripherally restricted action, has positioned this compound as a compound of interest for therapeutic applications targeting the immune system and peripheral tissues without the psychoactive effects associated with CB1 receptor activation.[1][3] This document details the quantitative binding and functional data, experimental methodologies, and the core signaling pathways modulated by this compound's interaction with the CB2 receptor.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound with the CB2 receptor.

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| IC50 | Human | CB2 | 41 nM | Not Specified | * |

| Binding Affinity | Not Specified | CB1 & CB2 | Submicromolar | Not Specified | [4][5] |

| Selectivity Ratio (CB2/CB1) | Not Specified | CB1 & CB2 | < 10 | Not Specified | [4] |

Note: While a specific IC50 value for the human CB2 receptor has been reported, the primary literature often refers to a general submicromolar affinity. Further studies are needed to establish a comprehensive binding profile with Ki values from radioligand binding assays.

Core Signaling Pathways

Activation of the CB2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7] Beyond the canonical cAMP pathway, CB2 receptor activation also modulates other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are crucial for regulating cellular processes like proliferation, survival, and inflammation.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CB2 receptor agonist activity of this compound.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of this compound for the CB2 receptor by measuring its ability to displace a known radiolabeled CB2 ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells) to high confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the CB2 receptor membrane preparation to each well.

-

For total binding, add a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).

-

For non-specific binding, add the radioligand and a saturating concentration of a known unlabeled CB2 ligand (e.g., WIN 55,212-2).

-

For the competition curve, add the radioligand and serially diluted concentrations of this compound.

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

cAMP Functional Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the CB2 receptor, confirming its agonist activity.

Workflow Diagram:

Methodology:

-

Cell Preparation:

-

Culture HEK293 or CHO cells stably expressing the human CB2 receptor.

-

Plate the cells in a 384-well white assay plate and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a known CB2 agonist (e.g., CP-55,940) as a positive control.

-

Add the diluted compounds to the respective wells of the cell plate.

-

-

Forskolin Stimulation and Incubation:

-

Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and detect cAMP levels using a commercially available kit (e.g., a luminescence-based assay).[6]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data with the forskolin-stimulated signal representing 0% inhibition and the maximum inhibition by the reference agonist as 100%.

-

Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration to determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal effect).

-

In Vivo Tumor Growth and Metastasis Model

This protocol describes a general framework for evaluating the anti-tumor and anti-metastatic effects of this compound in a murine cancer model.[1][11]

Workflow Diagram:

Methodology:

-

Cell Culture and Animal Model:

-

Culture appropriate murine cancer cell lines (e.g., B16-F10 melanoma or MCA38 colon carcinoma).[1]

-

Use syngeneic mice (e.g., C57BL/6J) for tumor implantation.

-

-

Tumor Induction:

-

For a subcutaneous tumor model, inject a suspension of cancer cells into the flank of the mice.

-

For a liver metastasis model, inject the cancer cells into the spleen.[12]

-

-

This compound Treatment:

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound (e.g., 1 mg/kg) or vehicle control to the mice daily via intraperitoneal injection, starting at a predefined time point after tumor cell injection.[1]

-

-

Monitoring and Endpoint:

-

Monitor the health of the animals and measure the size of subcutaneous tumors regularly.

-

At a predetermined endpoint (e.g., 14 days post-injection for the metastasis model), humanely euthanize the animals.[12]

-

-

Analysis:

-

For subcutaneous models, excise and weigh the tumors.

-

For metastasis models, excise the relevant organs (e.g., liver) and quantify the metastatic burden (e.g., by counting metastatic nodules or by analyzing the percentage of the organ surface covered by tumors).

-

Conclusion

This compound presents a compelling profile as a CB2 receptor agonist with potential therapeutic applications in inflammatory conditions and oncology. Its ability to selectively activate the CB2 receptor, leading to the modulation of key signaling pathways such as cAMP, MAPK/ERK, and PI3K/Akt, underscores its mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CB2 receptor modulators. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer [ouci.dntb.gov.ua]

- 3. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 4. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]

- 9. birchandfog.biz [birchandfog.biz]

- 10. benchchem.com [benchchem.com]

- 11. sciforum.net [sciforum.net]

- 12. sciforum.net [sciforum.net]

URB447: A Technical Guide to its Chemical Structure, Properties, and Dual-Action Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB447, scientifically known as {--INVALID-LINK-- methanone}, is a synthetic, peripherally restricted cannabinoid receptor ligand with a unique pharmacological profile. It functions as a potent antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor. This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a compelling molecule for therapeutic investigation, particularly in areas where peripheral cannabinoid receptor modulation is desired without the central nervous system side effects associated with direct CB1 receptor agonists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed pharmacology of this compound, including its mechanism of action, downstream signaling pathways, and a summary of its effects in various experimental models. Detailed protocols for key in vitro assays are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is a pyrrole-based compound with a distinct substitution pattern that dictates its interaction with cannabinoid receptors.

Chemical Structure:

IUPAC Name: {--INVALID-LINK-- methanone}[1]

Molecular Formula: C₂₅H₂₁ClN₂O[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 400.9 g/mol | [2] |

| Melting Point | 128–130 °C | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) | [2] |

| Lipophilicity (estimated LogP) | 6.39 | [1] |

| Polar Surface Area (PSA) | 48.02 Ų | [1] |

Pharmacology and Mechanism of Action

This compound exhibits a dual mechanism of action, acting as a peripherally restricted antagonist at the CB1 receptor and an agonist at the CB2 receptor. This unique profile allows for the selective modulation of peripheral endocannabinoid signaling.

Cannabinoid Receptor Binding and Functional Activity

This compound demonstrates significant affinity for both CB1 and CB2 receptors, with a preference for the CB2 receptor.

Table 2: In Vitro Pharmacological Data for this compound

| Assay | Receptor | Species | System | Value | Reference |

| Binding Affinity (IC₅₀) | CB1 | Rat | Cerebellar membranes | 313 nM | [3] |

| Binding Affinity (IC₅₀) | CB2 | Human | CHO-K1 cells | 41 nM | [3] |

| Functional Activity (EC₅₀) | CB1 (Antagonist activity) | Rat | Cerebellar membranes (WIN55,212-2-induced GTPγS binding) | 4.9 µM | [4] |

Downstream Signaling Pathways

The dual pharmacology of this compound results in distinct downstream signaling cascades depending on the receptor engaged.

As a CB1 receptor antagonist, this compound blocks the signaling initiated by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) or synthetic CB1 agonists. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism by this compound prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic adenosine monophosphate (cAMP) levels that would otherwise be suppressed by agonist binding. This blockade of CB1 signaling can influence a variety of physiological processes in the periphery, including energy metabolism and nociception.

References

- 1. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. ashpublications.org [ashpublications.org]

URB447: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of URB447, a peripherally restricted cannabinoid CB1 receptor antagonist and CB2 receptor agonist. The information compiled herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Synthesis of this compound

The synthesis of this compound, chemically known as --INVALID-LINK--methanone, is a multi-step process starting from (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone. The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis

The synthesis of this compound is achieved through the following key steps.[1]

Step 1: Imine Formation

-

A solution of (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone (0.5 mmol) and 4-chlorobenzaldehyde is prepared in toluene.

-

p-Toluenesulfonic acid is added as a catalyst.

-

The mixture is refluxed to drive the condensation reaction and form the corresponding imine intermediate.

Step 2: N¹-Alkylation

-

The resulting imine is then N¹-alkylated using 4-chlorobenzylchloride.

Step 3: Hydrolysis

-

To a solution of the N¹-alkylated imine intermediate (0.5 mmol) in dimethylformamide (DMF) (2.5 mL), 10% hydrochloric acid (1.3 mL) is added slowly at room temperature. An exothermic reaction will be observed.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The mixture is then poured into a 2 N sodium carbonate solution and extracted with dichloromethane.

-

The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated.

Step 4: Purification

-

The crude residue is purified by column chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent.

-

Further purification is achieved by recrystallization from ethyl acetate-petroleum ether to yield this compound as a yellow solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key characterization data are summarized in the table below.

| Property | Value |

| Appearance | Yellow Solid[1][2] |

| Melting Point | 128–130 °C[1] |

| Molecular Formula | C₂₅H₂₁ClN₂O[1] |

| Molecular Weight | 400.90 g/mol [1] |

| Mass Spectrometry (EI) | m/z 400 (M⁺), 275 (100)[1] |

| ¹H NMR (CDCl₃) | δ 1.82 (s, 3H), 4.29 (br s, 2H), 4.97 (s, 2H), 6.84 (d, 2H), 7.24–7.51 (m, 10H), 7.68 (m, 2H) ppm[1] |

| Infrared (nujol) | 3444, 3359, 1605, 1595 cm⁻¹[1] |

| Elemental Analysis | Calculated: C, 73.84%; H, 5.48%; N, 6.62%. Found: C, 74.03%; H, 5.21%; N, 6.90%[1] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: ¹H NMR spectra are recorded on a standard NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is used as the solvent.

-

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) mass spectrometry is utilized.

-

Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and the base peak are reported.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is prepared as a nujol mull.

-

Data Reporting: The characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Elemental Analysis

-

Method: Standard combustion analysis is performed to determine the elemental composition (C, H, N).

-

Data Reporting: The calculated and found percentages for each element are reported.

Mechanism of Action and Signaling Pathway

This compound is characterized as a mixed CB1 antagonist and CB2 agonist.[1][3][4] This dual activity allows it to modulate the endocannabinoid system in a unique manner, primarily in the periphery, as it does not readily cross the blood-brain barrier.[1][5]

Signaling Pathway

The signaling mechanism of this compound involves the differential modulation of G-protein coupled cannabinoid receptors CB1 and CB2.

Experimental Protocols: Signaling Assays

GTPγS Binding Assay (CB1 Antagonism) [1]

-

Rat cerebellar membrane preparations are used as a source of CB1 receptors.

-

Membranes are incubated with the CB agonist WIN55,212-2 (1 μM) to stimulate GTPγS binding.

-

Increasing concentrations of this compound (100 nM–30 μM) are added to determine its inhibitory effect on agonist-induced GTPγS binding.

-

The amount of bound [³⁵S]GTPγS is quantified to determine the EC₅₀ value for this compound's antagonist activity.

-

To confirm neutral antagonism, this compound (100 nM–10 μM) is also tested in the absence of an agonist to ensure it does not inhibit basal GTPγS binding.

cAMP Accumulation Assay (CB2 Agonism) [1]

-

Hek-293 cells stably expressing mouse CB2 receptors are utilized.

-

Cells are stimulated with the β-adrenergic agonist isoproterenol (10 μM) to induce cAMP accumulation.

-

This compound (e.g., 1 μM) is co-incubated to assess its ability to inhibit isoproterenol-induced cAMP accumulation.

-

The levels of cAMP are measured to determine the agonistic activity of this compound at the CB2 receptor.

Biological Activity

This compound has been shown to reduce food intake and body-weight gain in mice with an efficacy comparable to the reference CB1 antagonist, rimonabant.[1] Notably, these effects are achieved without central nervous system-mediated side effects, as this compound does not readily penetrate the brain.[1][5] Its peripheral action makes it a valuable tool for investigating the role of peripheral cannabinoid receptors in energy balance and a potential starting point for the development of anti-obesity agents with improved safety profiles.[1][6] More recently, this compound has also been investigated for its neuroprotective effects in neonatal hypoxia-ischemia and its potential antitumor and antimetastatic properties in melanoma and colon cancer.[3][4]

References

- 1. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice [escholarship.org]

- 6. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of URB447 to Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand.[1] It has been characterized as a peripherally restricted mixed antagonist for the cannabinoid type 1 (CB1) receptor and an agonist for the cannabinoid type 2 (CB2) receptor.[1][2][3] This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a significant tool for investigating the peripheral endocannabinoid system and a potential lead compound for therapeutic development, particularly in areas such as obesity and inflammation.[1][4] This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to cannabinoid receptors, detailing the quantitative binding data and the experimental protocols used for its characterization.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for cannabinoid receptors has been determined through competitive radioligand binding assays. The data, presented as IC50 values, quantify the concentration of this compound required to displace 50% of a specific radioligand from the CB1 and CB2 receptors.

| Compound | Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) |

| This compound | Rat CB1 | [3H]WIN55,212-2 | Rat cerebellar membranes | 313[1][4] |

| This compound | Human CB2 | [3H]WIN55,212-2 | CHO-K1 cells expressing human CB2 receptors | 41[1][4] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the in vitro interaction of this compound with cannabinoid receptors.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Membrane Preparation: [5]

-

CB1 Receptors: Membranes are prepared from the cerebella of adult male Sprague-Dawley rats. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to pellet the cell debris and isolate the membrane fraction.[1][5]

-

CB2 Receptors: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB2 receptor are cultured and harvested. The cells are then homogenized and centrifuged to prepare the membrane fraction.[1][5]

b. Binding Assay Protocol: [1][6][7]

-

The membrane preparations (containing either CB1 or CB2 receptors) are incubated in a buffer solution.

-

A fixed concentration of the radioligand, [3H]WIN55,212-2, is added to the incubation mixture.

-

Varying concentrations of the unlabeled test compound, this compound, are also added to compete with the radioligand for receptor binding.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis: [5]

-

Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled standard ligand to saturate the receptors.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

[35S]GTPγS Binding Assay (for CB1 Functional Activity)

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the activation of G-proteins coupled to the receptor.

a. Assay Principle: [8][9][10]

GPCR activation by an agonist promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation.

b. Protocol for this compound as a CB1 Antagonist: [1]

-

Rat cerebellar membranes are incubated in an assay buffer containing GDP.

-

The CB1 receptor agonist WIN55,212-2 is added to stimulate G-protein activation.

-

Increasing concentrations of this compound are added to the mixture to assess its ability to inhibit the agonist-induced G-protein activation.

-

[35S]GTPγS is added to the reaction.

-

The incubation is carried out to allow for [35S]GTPγS binding to the activated G-proteins.

-

The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.

c. Data Interpretation: [1]

-

An agonist will stimulate [35S]GTPγS binding.

-

An antagonist, like this compound, will inhibit the agonist-induced stimulation of [35S]GTPγS binding. The EC50 value represents the concentration of this compound that produces 50% of the maximal inhibition of the agonist response.[1]

-

An inverse agonist would decrease the basal [35S]GTPγS binding in the absence of an agonist.

Forskolin-Stimulated cAMP Accumulation Assay (for CB2 Functional Activity)

This assay is employed to determine the functional activity of ligands at Gαi-coupled receptors, such as CB2, by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

a. Assay Principle: [11][12][13][14][15]

The CB2 receptor is coupled to the inhibitory G-protein, Gαi, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, making the inhibitory effect of a CB2 agonist more readily measurable.

b. Protocol for this compound as a CB2 Agonist: [1]

-

HEK-293 cells stably expressing the mouse CB2 receptor are cultured.

-

The cells are treated with forskolin to elevate intracellular cAMP levels.

-

This compound is added to the cells at various concentrations.

-

The cells are incubated to allow for the modulation of cAMP production.

-

The cells are then lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

c. Data Interpretation: [1]

-

A CB2 agonist, such as this compound, will inhibit the forskolin-stimulated accumulation of cAMP.

-

The potency of the agonist is determined by generating a dose-response curve and calculating the EC50 value.

Visualizations

Caption: Workflow for Radioligand Competitive Binding Assay.

Caption: Workflow for GTPγS Binding Assay to determine CB1 antagonism.

Caption: Workflow for cAMP Accumulation Assay to determine CB2 agonism.

Conclusion

The in vitro pharmacological profile of this compound demonstrates a significant and selective interaction with cannabinoid receptors. Its submicromolar affinity, characterized by an IC50 of 313 nM for the rat CB1 receptor and 41 nM for the human CB2 receptor, underscores its potency.[1][4] Functional assays confirm its role as a CB1 receptor antagonist and a CB2 receptor agonist.[1] The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro assessment of this compound and other related compounds, facilitating further research into their therapeutic potential.

References

- 1. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

URB447: An In-Depth Technical Guide to its Cannabinoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand with a unique pharmacological profile. It has been characterized as a peripherally restricted, mixed CB1 receptor antagonist and CB2 receptor agonist.[1][2][3][4][5] This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a valuable research tool for investigating the peripheral endocannabinoid system and a potential lead compound for therapeutic development, particularly in areas where central nervous system side effects of cannabinoid receptor modulation are a concern.[1][5] This technical guide provides a comprehensive overview of the selectivity of this compound for CB1 versus CB2 receptors, including quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on Receptor Selectivity

The selectivity of this compound for cannabinoid receptors has been primarily determined through competitive radioligand binding assays. The following table summarizes the available quantitative data for the interaction of this compound with rat CB1 and human CB2 receptors. It is important to note that the primary literature has reported these values as half-maximal inhibitory concentrations (IC50), which are dependent on the specific experimental conditions.

| Compound | Receptor Target | IC50 (nM) | Selectivity (CB1/CB2) |

| This compound | Rat Cannabinoid Receptor 1 (CB1) | 313 | ~7.6-fold for CB2 |

| Human Cannabinoid Receptor 2 (CB2) | 41 |

Data sourced from LoVerme J, et al. (2009).[1]

Experimental Protocols

The characterization of this compound's selectivity for CB1 and CB2 receptors involves a series of in vitro assays to determine both its binding affinity and its functional activity at each receptor. The following are detailed protocols for the key experiments.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of this compound at rat CB1 and human CB2 receptors.

Materials:

-

Membrane Preparations:

-

Radioligand: [3H]WIN55,212-2 (a high-affinity CB1/CB2 agonist).[1]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Thaw the rat cerebellar and CHO-hCB2 membrane preparations on ice. Dilute the membranes in assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and vehicle (DMSO).

-

Non-specific Binding: Assay buffer, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM WIN55,212-2).

-

This compound Competition: Assay buffer, radioligand, and serial dilutions of this compound.

-

-

Radioligand Addition: Add [3H]WIN55,212-2 to all wells at a final concentration close to its Kd value (typically 1-5 nM).

-

Initiation of Reaction: Add the diluted membrane preparations to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

-

Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

-

[35S]GTPγS Binding Assay for CB1 Receptor Antagonism

This functional assay determines the ability of this compound to antagonize the activation of G-proteins by a CB1 receptor agonist.

Objective: To determine the functional antagonist activity of this compound at the rat CB1 receptor.

Materials:

-

Membrane Preparations: Rat cerebellar membranes.[1]

-

Radioligand: [35S]GTPγS.

-

CB1 Agonist: WIN55,212-2.[1]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

GDP: Guanosine 5'-diphosphate.

-

Scintillation cocktail and counter.

-

Filtration apparatus and glass fiber filters.

Procedure:

-

Membrane and Reagent Preparation: Thaw rat cerebellar membranes on ice. Prepare solutions of WIN55,212-2, this compound, GDP, and [35S]GTPγS in assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the membranes (typically 10-20 µg protein/well) with GDP (typically 10-30 µM) and varying concentrations of this compound (or vehicle) for 15-20 minutes at 30°C.

-

Agonist Stimulation: Add the CB1 agonist WIN55,212-2 at a concentration that elicits a submaximal response (e.g., EC80) to the appropriate wells. For determining antagonist activity, this compound is added prior to the agonist. To test for inverse agonist activity, this compound would be added in the absence of an agonist.[1]

-

Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM) to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Scintillation Counting: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS binding against the concentration of this compound in the presence of the CB1 agonist.

-

Determine the EC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

cAMP Accumulation Assay for CB2 Receptor Agonism

This functional assay measures the ability of this compound to act as an agonist at the Gαi-coupled CB2 receptor by inhibiting adenylyl cyclase activity.

Objective: To determine the functional agonist activity of this compound at the mouse CB2 receptor.

Materials:

-

Cells: HEK-293 cells stably expressing the mouse CB2 receptor.[1]

-

Adenylyl Cyclase Stimulator: Forskolin or a β-adrenergic agonist like isoproterenol.[1]

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium and Reagents.

-

96-well or 384-well plates.

Procedure:

-

Cell Culture and Seeding: Culture the HEK-293-mCB2 cells under standard conditions. Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.

-

Cell Stimulation:

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add serial dilutions of this compound (or vehicle for control) to the cells.

-

Add the adenylyl cyclase stimulator (e.g., 10 µM isoproterenol) to all wells except the basal control.[1]

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP assay kit being used.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the percentage of inhibition of stimulated cAMP accumulation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of cAMP accumulation).

-

Visualization of Pathways and Workflows

Signaling Pathways of CB1 and CB2 Receptors

The following diagram illustrates the canonical signaling pathways for CB1 and CB2 receptors, highlighting the antagonistic action of this compound at CB1 and its agonistic action at CB2.

Caption: Signaling pathways of CB1 and CB2 receptors and the action of this compound.

Experimental Workflow for Determining this compound Selectivity

This diagram outlines the logical flow of experiments to characterize the selectivity of a compound like this compound for CB1 and CB2 receptors.

Caption: Workflow for characterizing the CB1/CB2 selectivity of this compound.

Conclusion

This compound exhibits a distinct and compelling pharmacological profile, acting as a neutral antagonist at the CB1 receptor and an agonist at the CB2 receptor.[1] Its approximately 7.6-fold higher potency for the human CB2 receptor over the rat CB1 receptor, as determined by IC50 values, underscores this selectivity. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of such mixed-activity ligands. The unique, peripherally restricted nature of this compound's activity continues to make it an important tool for dissecting the complex roles of the endocannabinoid system in peripheral tissues and a foundational molecule for the development of novel therapeutics with improved side-effect profiles.

References

- 1. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice [escholarship.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

URB447: A Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand with a unique pharmacological profile.[1][2] It acts as a peripherally restricted antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor.[1][3] This dual activity has positioned this compound as a compound of interest for therapeutic applications where peripheral CB1 blockade is desired without the central nervous system (CNS) side effects associated with first-generation CB1 antagonists.[1][2] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of this compound, intended to inform further research and development. A comprehensive literature search indicates that detailed information on the oral bioavailability, plasma half-life, and clearance of this compound is not extensively documented in publicly available scientific literature. The existing data is primarily derived from studies involving intraperitoneal administration in rodent models.

Pharmacokinetics

The pharmacokinetic profile of this compound has been partially characterized in mice following intraperitoneal (i.p.) administration. The available data highlights its distribution in peripheral tissues and its notable lack of penetration into the central nervous system.

Absorption and Distribution

Following a single intraperitoneal injection of 20 mg/kg in Swiss mice, this compound is absorbed and distributed to various tissues. Peak plasma concentrations (Cmax) were observed 30 minutes post-injection.[1] The compound shows significant distribution to the liver and particularly high accumulation in white adipose tissue, with maximal tissue levels reached 15 minutes post-injection in these tissues.[1]

Crucially, this compound was not detected in the brain tissue at any time point following systemic administration, with a detection limit of 10 pmol/g.[1] This peripheral restriction is a key characteristic of the molecule. While the precise mechanisms are not experimentally confirmed, it is hypothesized that its lack of CNS penetration could be due to high clearance by efflux transporters such as P-glycoprotein (P-gp) or rapid metabolism by cytochrome P450 enzymes within the astrocytes of the blood-brain barrier.[1]

Table 1: Pharmacokinetic Parameters of this compound in Swiss Mice following a Single 20 mg/kg Intraperitoneal Injection [1]

| Parameter | Plasma | Liver | White Adipose Fat | Brain |

| Cmax | 596 ± 117 nM | 4.3 ± 0.7 nmol/g | 42 ± 12.2 nmol/g | Not Detected |

| Tmax | 30 min | 15 min | 15 min | N/A |

Bioavailability

Based on an extensive review of the available scientific literature, there is no published data on the oral bioavailability of this compound. The existing research has focused on parenteral routes of administration, primarily intraperitoneal injections.[1][4] Further studies are required to determine the extent of oral absorption and first-pass metabolism of this compound to evaluate its potential for oral drug delivery.

Metabolism and Excretion

Detailed studies on the metabolism and excretion pathways of this compound are not currently available in the public domain. As mentioned, rapid metabolism by cytochrome P450 enzymes is a speculative reason for its peripheral restriction, but the specific metabolites and clearance rates have not been characterized.[1]

Mechanism of Action and In Vitro Activity

This compound exhibits a dual mechanism of action, acting as a neutral antagonist at CB1 receptors and an agonist at CB2 receptors.[1] This profile has been confirmed through various in vitro assays.

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

| Assay | Receptor | Species | Preparation | Result |

| Radioligand Binding | CB1 | Rat | Cerebellar Membranes | IC50: 313 nM[4][5] |

| Radioligand Binding | CB2 | Human | CHO-K1 Cells | IC50: 41 nM[4][5] |

| [35S]GTPγS Binding | CB1 | Rat | Cerebellar Membranes | EC50: 4.9 µM (inhibition of WIN55,212-2 induced binding)[1][4] |

| cAMP Accumulation | CB2 | Mouse | Hek-293 Cells | Agonist activity (inhibited isoproterenol-induced cAMP accumulation)[1][4] |

The following diagram illustrates the dual signaling pathway of this compound.

Experimental Protocols

This section details the methodologies employed in key studies to characterize the pharmacokinetics and pharmacodynamics of this compound.

In Vivo Pharmacokinetic Study in Mice

-

Objective: To determine the tissue distribution of this compound after systemic administration.

-

Animal Model: Male Swiss mice.[1]

-

Drug Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg.[1]

-

Sample Collection: Blood, liver, white adipose fat, and brain tissues were collected at various time points post-injection.

-

Analytical Method: The concentration of this compound in plasma and tissue homogenates was quantified using a validated analytical method (details of the specific assay, such as LC-MS/MS, are not provided in the primary reference).

-

Data Analysis: The peak concentration (Cmax) and time to reach peak concentration (Tmax) were determined for each tissue.[1]

In Vivo Anti-Obesity Study in Mice

-

Objective: To evaluate the effect of this compound on food intake and body weight gain.

-

Animal Model: Male Swiss mice or genetically obese ob/ob mice.[1]

-

Drug Administration: this compound was administered via i.p. injection at doses of 5 or 20 mg/kg daily for 2 weeks in ob/ob mice.[1][4]

-

Measurements: Cumulative food intake and body weight were monitored over the study period.

-

Statistical Analysis: A two-way repeated measures ANOVA followed by a Bonferroni post-hoc test was used to analyze the data.[1]

The following diagram outlines the experimental workflow for the anti-obesity study.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

-

Preparations:

-

Method: A competitive radioligand binding assay was performed using [3H]WIN55,212-2 as the radioligand.

-

Procedure: Membranes or cells were incubated with the radioligand in the presence of increasing concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

In Vitro [35S]GTPγS Functional Assay

-

Objective: To determine the functional activity of this compound at the CB1 receptor.

-

Preparation: Rat cerebellar membrane preparations.[1]

-

Method: A [35S]GTPγS binding assay was used to measure G-protein activation.

-

Procedure: Membranes were incubated with the CB agonist WIN55,212-2 (1 µM) in the presence of increasing concentrations of this compound (100 nM–30 µM).[1]

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of agonist-stimulated [35S]GTPγS binding (EC50) was determined.[1]

Preclinical Efficacy

Beyond its effects on appetite and body weight, this compound has demonstrated potential therapeutic effects in other preclinical models.

-

Oncology: In models of melanoma and colon cancer, this compound has been shown to reduce cancer cell viability, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase.[6] In vivo, daily treatment with 1 mg/kg this compound reduced the metastatic burden in a melanoma model of liver metastasis.[6]

-

Neuroprotection: In a neonatal rat model of hypoxia-ischemia, this compound administered before or after the ischemic insult significantly reduced brain injury and white matter damage.[3][7]

Conclusion

This compound is a peripherally restricted CB1 antagonist and CB2 agonist with demonstrated efficacy in preclinical models of obesity, cancer, and neuroprotection. The available pharmacokinetic data in mice, following intraperitoneal administration, confirms its distribution to peripheral tissues and its inability to cross the blood-brain barrier. However, a significant data gap exists regarding its oral bioavailability, metabolism, and excretion. Further pharmacokinetic and toxicological studies are essential to fully characterize the disposition of this compound and to support its potential development as a therapeutic agent for a range of peripheral disorders.

References

- 1. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. omicsonline.org [omicsonline.org]

- 7. escholarship.org [escholarship.org]

URB447 and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB447, a synthetic cannabinoid ligand, is characterized as a mixed CB1 receptor antagonist and CB2 receptor agonist.[1][2] A critical determinant of its therapeutic potential, particularly concerning central nervous system (CNS) applications, is its ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence to provide a definitive answer: under normal physiological conditions, this compound is a peripherally restricted compound with negligible brain penetration.[3] However, in instances of BBB disruption, such as brain injury, this compound can access the CNS and exert pharmacological effects.[4][5] This document provides a detailed overview of the pharmacokinetic data, experimental methodologies employed in these assessments, and the proposed mechanisms governing its distribution.

Pharmacokinetic Profile and Brain Penetration

Comprehensive analysis of this compound's distribution in vivo has demonstrated its limited capacity to cross the BBB in healthy adult animal models.[3] Despite possessing physicochemical properties—molecular weight, lipophilicity, and polar surface area—that would theoretically permit passive diffusion into the brain, experimental data indicate otherwise.[3]

Quantitative Analysis of Tissue Distribution

The following table summarizes the peak plasma and tissue concentrations of this compound following intraperitoneal administration in mice. Notably, the compound was undetectable in brain tissue.[3]

| Parameter | Value | Units |

| Dose Administered (i.p.) | 20 | mg/kg |

| Peak Plasma Concentration (Cmax) | 596 ± 117 | nM |

| Time to Peak Plasma Concentration | 30 | minutes |

| Peak Liver Concentration (Cmax) | 4.3 ± 0.7 | nmol/g |

| Time to Peak Liver Concentration | 15 | minutes |

| Peak White Adipose Fat Concentration (Cmax) | 42 ± 12.2 | nmol/g |

| Time to Peak White Adipose Fat Concentration | 15 | minutes |

| Brain Tissue Concentration | Not Detected | - |

| Assay Detection Limit | 10 | pmol/g |

Table 1: Peak concentrations of this compound in plasma and various tissues following a 20 mg/kg intraperitoneal injection in mice. Data are presented as mean ± SEM.[3]

The stark absence of detectable this compound in the brain, even at peak plasma concentrations, strongly supports its classification as a peripherally restricted agent.[3] This characteristic is pivotal to its development as a potential therapeutic that avoids the centrally mediated side effects associated with brain-penetrant CB1 receptor antagonists.[2][3]

Experimental Protocols

The determination of this compound's brain penetrability is primarily based on pharmacokinetic studies in mice. The following methodology is representative of the key experiments conducted.

In Vivo Distribution Study in Mice

-

Animal Model: Swiss mice were used for the in vivo distribution analysis.[3]

-

Drug Administration: this compound was administered via an intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[3]

-

Sample Collection: Blood plasma, liver, white adipose tissue, and brain tissue were collected at various time points post-injection.[3]

-

Analytical Method: The concentration of this compound in the collected tissues was quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), although the specific technique is not detailed in the provided source. The limit of detection in brain tissue was reported as 10 pmol/g.[3]

Proposed Mechanisms for Lack of Blood-Brain Barrier Penetration

The discrepancy between this compound's predicted and observed brain penetration suggests the involvement of active transport mechanisms at the BBB.

Caption: Proposed mechanism for this compound's lack of BBB penetration.

The leading hypothesis for the lack of CNS penetration of this compound, despite favorable physicochemical properties, is its active removal from the brain endothelial cells by efflux transporters.[3] These transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRP1-6), and breast cancer resistance protein (BCRP), are expressed on the luminal side of the BBB and function to expel a wide range of xenobiotics from the brain back into the bloodstream.[3] An alternative, or possibly concurrent, mechanism is rapid metabolism of this compound by cytochrome P450 enzymes located within the astrocytes that ensheath the cerebral vasculature.[3]

Penetration Under Pathological Conditions

A critical exception to the peripheral restriction of this compound occurs when the integrity of the BBB is compromised. In a neonatal rat model of hypoxia-ischemia, a condition known to cause BBB leakage, this compound administered post-injury was found to be neuroprotective.[4][5] This finding strongly suggests that this compound can enter the CNS when the barrier is permeable and interact with its central targets, namely the CB1 and CB2 receptors on neuronal, glial, and microglial cells.[4][5]

Caption: this compound CNS entry under pathological BBB disruption.

Dual Receptor Activity and Signaling Implications

This compound exhibits a dual activity profile, acting as a neutral antagonist at CB1 receptors and an agonist at CB2 receptors.[1][3] In peripheral tissues, this profile is responsible for its effects on reducing food intake and body weight gain without the adverse psychiatric effects of centrally-acting CB1 antagonists.[3] In the context of a compromised BBB, this dual action could be therapeutically advantageous, with CB1 antagonism and CB2 agonism contributing to neuroprotection.[4][6][7]

Caption: Dual signaling pathways of this compound at CB1 and CB2 receptors.

Conclusion

The available scientific literature definitively indicates that this compound does not cross the intact blood-brain barrier in adult animals.[3] Its peripheral restriction is likely due to active efflux mechanisms at the BBB.[3] This property makes it an attractive candidate for therapeutic applications targeting peripheral cannabinoid receptors without inducing CNS-related side effects. However, it is crucial for researchers and drug developers to recognize that in pathological states associated with BBB breakdown, such as stroke or traumatic brain injury, this compound can penetrate the brain and exert central effects.[4][8] This context-dependent CNS accessibility is a key consideration for its therapeutic development and potential clinical applications.

References

- 1. The Synthetic Cannabinoid this compound Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice [escholarship.org]

- 3. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, this compound, that reduces feeding and body-weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. The Synthetic Cannabinoid this compound Reduces Brain Injury and the Associated White Matter Demyelination after Hypoxia-Ischemia in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Therapeutic Potential of URB447